(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid
Overview
Description
(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated innovative approaches to synthesizing pyran and related heterocyclic compounds, which are crucial for developing pharmaceuticals, agrochemicals, and organic materials. For example, novel methods for the efficient synthesis of pyran derivatives have been established, highlighting their importance in organic synthesis and potential applications in creating biologically active compounds (Hikem-Oukacha et al., 2011). Furthermore, studies on the tautomerism of dehydroacetic acid derivatives, closely related to the structure of the compound , provide insights into the chemical behavior and stability of these compounds, essential for their application in drug design and material science (Chalaça & Figueroa-Villar, 2000).
Biological Activities
The antimicrobial and phytotoxic activities of pyran derivatives have been explored, showing significant potential for the development of new antimicrobials and herbicides. For instance, the synthesis and characterization of novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety demonstrated notable antimicrobial activity, suggesting a promising avenue for the development of new antimicrobial agents (Reddy et al., 2013). Similarly, studies on the synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one have provided insights into their potential use as selective herbicides, contributing to agricultural science and pest management strategies (Demuner et al., 2009).
Applications in Material Science
The structural characterization of complexes involving derivatives of dehydroacetic acid, closely related to the compound of interest, has implications for material science, particularly in the development of fungicides, bactericides, and organic synthesis intermediates. Research into humidity-induced phase transitions of such complexes points to novel applications in material stabilization and the development of responsive materials (Sugawara et al., 2011).
Properties
IUPAC Name |
2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-10(6-9(11)12)7-3-5-14-8(7)2-4-13-10/h3,5H,2,4,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZWBAMMUGJINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCO1)SC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481297 | |
Record name | (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57153-43-2 | |
Record name | (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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